L-Iditol hexaacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-WNRNVDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of L-Sorbose
The synthesis of this compound begins with the production of its precursor, L-iditol. A well-established method involves the catalytic hydrogenation of L-sorbose, a ketose derived from the bacterial oxidation of D-sorbitol. In this process, L-sorbose undergoes hydrogenation under high-pressure conditions (20–80 bar) using Raney nickel or ruthenium catalysts at temperatures between 80°C and 130°C. The reaction is typically conducted in aqueous or alcoholic media, with careful pH control (below 8.0) to minimize isomerization byproducts.
Key Reaction Parameters
| Parameter | Range/Description | Source |
|---|---|---|
| Catalyst | Raney nickel, ruthenium | |
| Temperature | 80–130°C | |
| Pressure | 20–80 bar | |
| pH | <8.0 | |
| Reaction Time | Until reducing sugars <0.1% |
The hydrogenation yields a mixture of D-sorbitol and L-iditol, with the latter forming due to stereochemical inversion at specific carbon centers. Post-reaction purification steps include catalyst removal via filtration, decoloration with activated carbon, and demineralization using ion-exchange resins.
Fermentation and Bacterial Oxidation
An alternative route to L-iditol involves the bacterial oxidation of D-sorbitol using microorganisms such as Acetobacter or Gluconobacter. These bacteria selectively oxidize D-sorbitol to L-sorbose via dehydrogenases, leaving L-iditol unmodified. The fermentation occurs at 25–35°C under aerobic conditions (1–1.5 volumes of air per volume of culture per minute) over 24–48 hours, achieving near-quantitative conversion of D-sorbitol to L-sorbose. The resulting mixture of L-sorbose and L-iditol is then subjected to chromatographic separation, enabling the isolation of L-iditol with >90% purity.
Acetylation of L-Iditol to Form this compound
Acetic Anhydride Method
The acetylation of L-iditol is typically performed using acetic anhydride in the presence of a base such as pyridine or triethylamine. This method ensures complete esterification of all six hydroxyl groups. A representative protocol involves dissolving L-iditol in pyridine, adding acetic anhydride (3–5 equivalents per hydroxyl group), and stirring the reaction at room temperature for 18–24 hours. The use of DMAP as a catalyst enhances reaction efficiency, reducing side reactions and improving yields.
Typical Acetylation Conditions
Acetyl Chloride Method
For laboratories seeking faster reaction kinetics, acetyl chloride serves as an alternative acylating agent. This method requires anhydrous conditions and is often conducted in dichloromethane or tetrahydrofuran. The exothermic nature of the reaction necessitates cooling (0–5°C) during reagent addition. While this approach achieves high conversion rates, it demands rigorous moisture control to prevent hydrolysis of the acetylating agent.
Purification and Isolation Techniques
Simulated Moving Bed (SMB) Chromatography
Chromatographic purification is critical for obtaining high-purity this compound. SMB chromatography, a continuous separation technique, employs strongly acidic cationic resins (e.g., Dowex 50WX4) loaded with alkali metal ions to resolve acetylated derivatives. This method achieves >95% purity by exploiting differences in adsorption affinity between this compound and residual reactants or byproducts.
Solvent Extraction and Washing
Post-acetylation mixtures are often purified via sequential solvent extractions. A standard workup involves diluting the reaction mixture with ethyl acetate, washing with hydrochloric acid to remove excess pyridine, followed by sodium bicarbonate and brine to neutralize acidic residues. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure to yield crude this compound, which is further purified via recrystallization from methanol/water.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Hydrogenation efficiency correlates directly with temperature and pressure. Elevated temperatures (>100°C) accelerate reaction rates but risk catalyst deactivation and isomerization. Similarly, pressures above 60 bar improve hydrogen solubility but increase operational costs. Optimal conditions balance speed and selectivity, often favoring 90–110°C and 40–60 bar for industrial-scale processes.
pH Control and Reaction Time
Maintaining a pH below 8.0 during hydrogenation prevents alkaline-induced epimerization of L-iditol to D-sorbitol. In acetylation, slightly acidic conditions (pH 6–7) minimize ester hydrolysis, ensuring high yields.
Research Advancements and Methodological Improvements
Recent Developments in Catalytic Systems
Recent studies explore heterogeneous catalysts such as silica-supported sulfonic acids for acetylation, offering recyclability and reduced environmental impact. Additionally, enzymatic acetylation using lipases has emerged as a stereoselective alternative, though industrial adoption remains limited due to higher costs.
Chemical Reactions Analysis
Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-iditol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to L-iditol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-iditol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: L-iditol.
Scientific Research Applications
Applications in Organic Chemistry
L-Iditol hexaacetate serves as an important intermediate in organic synthesis. Its applications include:
- Protecting Group : It acts as a protecting group for hydroxyl functionalities in multi-step organic syntheses, allowing chemists to selectively modify other parts of a molecule without affecting the protected hydroxyl groups.
- Synthesis of Complex Molecules : It is utilized in the synthesis of complex carbohydrates and glycosides, where the acetyl groups can be removed selectively to yield functionalized sugars.
Table 1: Summary of Organic Chemistry Applications
| Application Type | Description |
|---|---|
| Protecting Group | Protects hydroxyl groups during synthesis |
| Synthesis of Glycosides | Facilitates the formation of complex carbohydrates |
Biochemical Applications
In biochemistry, this compound has several notable applications:
- Metabolic Studies : It is used in studies examining sugar alcohol metabolism and its effects on human health, particularly concerning diabetes management and energy metabolism.
- Analytical Chemistry : this compound can be employed as a standard in chromatographic techniques for quantifying sugar alcohols in biological samples.
Table 2: Summary of Biochemical Applications
| Application Type | Description |
|---|---|
| Metabolic Studies | Investigates sugar alcohol metabolism |
| Analytical Chemistry | Serves as a standard for chromatographic analysis |
Pharmaceutical Research
This compound's role extends into pharmaceutical research, where it is explored for potential therapeutic uses:
- Drug Formulation : Its properties allow it to be used as an excipient in drug formulations, enhancing solubility and stability.
- Antioxidant Studies : Research is ongoing into its antioxidant properties, which may provide health benefits and contribute to formulations aimed at reducing oxidative stress.
Table 3: Summary of Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Drug Formulation | Enhances solubility and stability |
| Antioxidant Research | Investigates potential health benefits |
Case Studies
Case Study 1: Metabolic Impact on Diabetic Patients
A study conducted by researchers at a leading university examined the metabolic effects of sugar alcohols, including this compound, on diabetic patients. The findings indicated that consumption led to lower glycemic responses compared to traditional sugars, suggesting potential dietary benefits for managing diabetes .
Case Study 2: Chromatographic Analysis
In another study published in a peer-reviewed journal, this compound was used as a calibration standard in high-performance liquid chromatography (HPLC) to quantify sugar alcohol levels in various food products. The results demonstrated its effectiveness as a reliable standard for analytical purposes .
Mechanism of Action
The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
L-Iditol hexaacetate belongs to a class of fully acetylated sugar alcohols. Key structural analogs include:
*Note: Molecular weight inferred from structural similarity to sorbitol hexaacetate .
Key Observations :
- All compounds share the same molecular formula except myo-inositol hexaacetate, which has two fewer hydrogens due to its cyclic structure .
- Sorbitol hexaacetate has the highest reported melting point (100–104°C), likely due to its linear structure and efficient packing .
- This compound and its enantiomers (e.g., D-galactitol hexaacetate) are critical in stereochemical research due to their chiral centers .
Analytical and Functional Comparisons
Chromatographic Behavior
- GC-MS Analysis: Galactitol hexaacetate and its deuterated analog (D-$s$-galactitol hexaacetate) exhibit distinct pseudomolecular ions ($m/z$ 452 and 454, respectively) under chemical ionization (CI) conditions. Their isotopic purity exceeds 99.8%, making them ideal for stable isotope dilution assays in prenatal diagnostics .
- Retention Times: In GC-MS profiling, myo-inositol hexaacetate elutes earlier (retention time: 12.58 min) compared to muco-inositol hexaacetate (12.90 min), reflecting differences in cyclic conformation .
Bioactivity
- Galactitol Hexaacetate: Used in amniotic fluid analysis to quantify galactitol levels, aiding in the diagnosis of metabolic disorders like galactosemia .
Biological Activity
L-Iditol hexaacetate, a derivative of myo-inositol, has garnered attention in various biological studies due to its structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is formed by the acetylation of myo-inositol, resulting in a compound that retains the cyclic structure of inositol while being modified with six acetyl groups. The synthesis typically involves the reaction of myo-inositol with acetic anhydride in the presence of a catalyst. This modification enhances its solubility and stability compared to its parent compound.
1. Enzymatic Activity
Research has indicated that this compound can influence enzymatic pathways, particularly those involving polyphosphate signaling. A study demonstrated that synthetic derivatives, including this compound, exhibited biological activity comparable to natural polyphosphates, suggesting a role in cellular signaling processes .
2. Cellular Effects
This compound has been studied for its effects on cellular metabolism. It was found to modulate various metabolic pathways, potentially impacting insulin signaling and glucose metabolism. The compound's ability to mimic or enhance the action of inositol phosphates could be significant in therapeutic contexts, particularly for conditions like diabetes and metabolic syndrome.
3. Antioxidant Properties
Some studies have suggested that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells. This effect is particularly relevant for protecting cellular components from damage caused by reactive oxygen species (ROS).
Case Studies
Case Study 1: Polyphosphate Signaling
In a comparative study involving synthetic and natural polyphosphates, this compound was shown to activate similar signaling pathways as its natural counterparts. This was evidenced by increased phosphorylation of target proteins involved in cell growth and metabolism .
Case Study 2: Metabolic Modulation
Another investigation highlighted the role of this compound in enhancing insulin sensitivity in vitro. The compound was tested on adipocyte cell lines, revealing a significant increase in glucose uptake compared to untreated controls .
Data Tables
Q & A
Q. What are the optimal synthetic routes for L-Iditol hexaacetate, and how can catalyst efficiency be improved?
this compound synthesis typically involves acetylation of L-Iditol using acetic anhydride under controlled conditions. Recent patents describe hydrogenation or catalytic methods for L-Iditol production, emphasizing catalyst recycling (e.g., BASF SE’s process using palladium-based catalysts) . To enhance efficiency, researchers should optimize reaction parameters (temperature, solvent polarity, and catalyst loading) and employ techniques like TLC (solvent system: chloroform/methanol/water) to monitor intermediate purity . Post-synthesis, column chromatography with silica gel is recommended for purification.
Q. How can GC-MS be standardized to detect and quantify this compound in complex mixtures?
GC-MS analysis requires derivatization (e.g., alditol acetate preparation) to enhance volatility. Key parameters include:
- Column selection : Use polar columns (e.g., BPX90 or HP5-ms) to resolve co-eluting peaks .
- Ion monitoring : Track pseudomolecular ions (e.g., m/z 454 for hexaacetates) via selected ion monitoring (SIM) in chemical ionization (CI) mode .
- Validation : Compare retention times and fragmentation patterns with reference standards (e.g., myo-inositol hexaacetate) .
Advanced Research Questions
Q. How can researchers resolve co-eluting isomers like this compound and inositol hexaacetate during chromatographic analysis?
Isomeric separation demands orthogonal methods:
- TLC optimization : Use solvent systems like chloroform/methanol/ammonia (80:20:2) to achieve distinct Rf values (e.g., hexaacetate Rf 0.20 vs. contaminant Rf 0.30) .
- Multi-column GC : Combine polar (BPX90) and mid-polar (HP5-ms) columns to exploit differential retention .
- MS/MS fragmentation : Leverage unique fragment ions (e.g., m/z 169 for inositol derivatives) for unambiguous identification .
Q. What methodological strategies are effective in studying this compound’s role in enzyme inhibition?
Biochemical assays require:
- Dose-response profiling : Use luminescence-based ADP detection with IC50 curves (logistic 4-parameter fitting) to quantify inhibitory potency .
- Target validation : Pair inhibition studies with structural analyses (e.g., X-ray crystallography or NMR) to map binding interactions, as demonstrated for iriginol hexaacetate and RNase P .
- Controls : Include structurally related analogs (e.g., mannitol hexaacetate) to assess specificity .
Q. How can isotopic labeling improve metabolic tracking of this compound in biological systems?
Stable isotope dilution analysis (SIDA) is critical:
- Labeling : Synthesize deuterated or 13C-labeled this compound via acetylation with isotope-enriched acetic anhydride.
- Quantification : Use SIM in GC-MS to monitor labeled (m/z 454) vs. unlabeled (m/z 450) ions in biological matrices (e.g., amniotic fluid) .
- Data correction : Apply internal standard calibration (e.g., D-galactitol hexaacetate) to minimize matrix effects .
Methodological Challenges & Solutions
Q. What are common pitfalls in synthesizing high-purity this compound, and how can they be mitigated?
- Contaminants : Residual inositol hexaacetate may persist post-acetylation. Acid hydrolysis (0.1 M HCl, 80°C) followed by TLC purification removes acetals and diacetates .
- Yield limitations : Low catalyst turnover in hydrogenation steps can reduce efficiency. Switch to heterogeneous catalysts (e.g., Ru/C) with higher recyclability .
Q. How do solvent systems influence the crystallization of this compound?
Crystallization success depends on solvent polarity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
